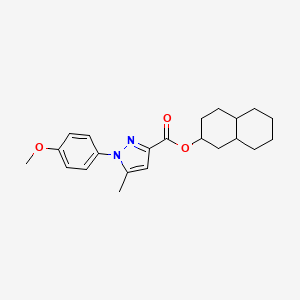![molecular formula C11H11N3O3 B7430261 [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate is a complex organic compound that features both an oxazolidine and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the indazole moiety. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazolidine ring. This is followed by a coupling reaction with an indazole derivative under conditions that promote ester formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The nitro group on the indazole moiety can be reduced to an amine.
Substitution: The ester group can be substituted with various nucleophiles to form amides, alcohols, or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino-indazole derivatives
Substitution: Amides, alcohols, or other esters
Applications De Recherche Scientifique
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme mechanisms or as a ligand in receptor studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the indazole moiety can participate in π-π stacking and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate: can be compared to other oxazolidine and indazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11(17-7-4-13-16-6-7)8-2-1-3-10-9(8)5-12-14-10/h1-3,5,7,13H,4,6H2,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHGELMXSAZANT-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)OC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1)OC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)
![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)

